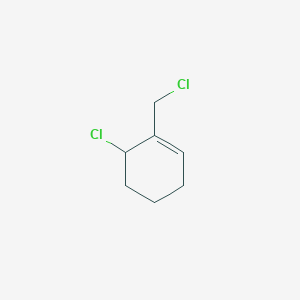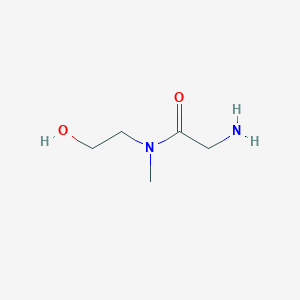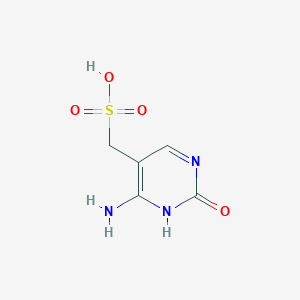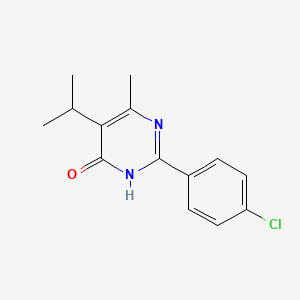![molecular formula C23H19NO3S B12917505 1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl- CAS No. 62367-67-3](/img/structure/B12917505.png)
1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a phenyl group, a tosyl group, and an indole moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis.
Tosylation: The indole derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the tosylated indole with a phenylacetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents include acids, bases, oxidizing agents, and reducing agents. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives:
1-(1H-indol-3-yl)ethan-1-one: Lacks the tosyl and phenyl groups, resulting in different chemical properties and biological activities.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains additional phenyl groups, which may enhance its binding affinity to certain targets.
N-arylsulfonyl-3-acetylindole: Similar in structure but with variations in the aryl and acetyl groups, leading to different pharmacological profiles.
The uniqueness of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62367-67-3 |
|---|---|
Molecular Formula |
C23H19NO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-2-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-14-19(15-13-16)28(26,27)24-21-11-7-6-10-20(21)22(17(2)25)23(24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChI Key |
HSYRKOPYUKTLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)
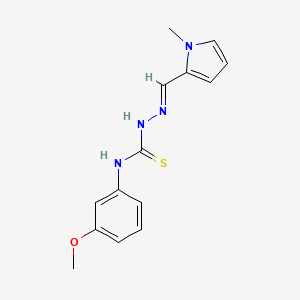
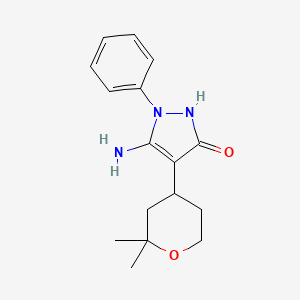
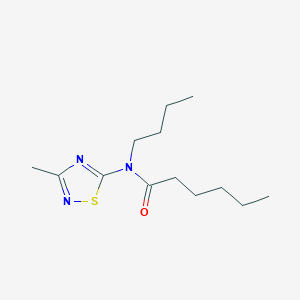

![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
